An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropyl)-3-fluorobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopropyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropyl)-3-fluorobenzene is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating both a reactive alkyl bromide and a fluorinated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the fluorine atom can impart desirable properties such as increased metabolic stability and binding affinity in drug discovery programs. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological relevance of 1-(3-Bromopropyl)-3-fluorobenzene.
Physicochemical Properties
Table 1: General and Predicted Physicochemical Properties of 1-(3-Bromopropyl)-3-fluorobenzene
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrF | - |
| Molecular Weight | 217.08 g/mol | [1] |
| CAS Number | 156868-84-7 | [1] |
| Predicted XlogP | 3.4 | - |
| Predicted Boiling Point | 244.8 ± 35.0 °C | [2] |
| Predicted Density | 1.390 ± 0.06 g/cm³ | - |
| Solubility | Insoluble in water (predicted) | - |
Table 2: Spectroscopic and Mass Spectrometry Data
| Data Type | Key Features | Source |
| Mass Spectrometry | Predicted Collision Cross Section ([M+H]⁺): 138.5 Ų | - |
| Predicted Collision Cross Section ([M+Na]⁺): 150.1 Ų | - | |
| Predicted Collision Cross Section ([M-H]⁻): 143.6 Ų | - |
Synthesis and Experimental Protocols
The synthesis of 1-(3-Bromopropyl)-3-fluorobenzene can be approached through several strategic routes, leveraging known transformations in organic chemistry. While a specific, detailed experimental protocol for this exact molecule is not widely published, a logical synthetic pathway can be constructed based on the synthesis of analogous compounds. A plausible and efficient method involves the bromination of a suitable precursor, such as 3-(3-fluorophenyl)propan-1-ol.
Proposed Synthetic Protocol: Bromination of 3-(3-fluorophenyl)propan-1-ol
This protocol is based on standard bromination procedures for primary alcohols.
Materials:
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3-(3-fluorophenyl)propan-1-ol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-fluorophenyl)propan-1-ol in anhydrous diethyl ether.
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Cool the solution in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via a dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-Bromopropyl)-3-fluorobenzene.
Diagram 1: Proposed Synthesis Workflow of 1-(3-Bromopropyl)-3-fluorobenzene
Caption: A proposed workflow for the synthesis of 1-(3-Bromopropyl)-3-fluorobenzene.
Reactivity and Stability
1-(3-Bromopropyl)-3-fluorobenzene is a bifunctional molecule with two primary sites of reactivity: the aryl fluoride and the alkyl bromide.
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Aryl Fluoride Moiety: The fluorine atom on the benzene ring is an electron-withdrawing group. While fluoroarenes are generally resistant to nucleophilic aromatic substitution (SNAr) without strong activating groups, recent advances in catalysis, such as organic photoredox catalysis, have enabled such transformations.
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Alkyl Bromide Moiety: The 3-bromopropyl group is a versatile functional handle. The primary carbon bearing the bromine atom is susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of the 3-fluorophenylpropyl moiety into larger molecules.
The compound is expected to be stable under normal storage conditions, though it should be kept in a tightly sealed container away from strong oxidizing agents.
Biological Relevance and Signaling Pathways
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. While there is no direct evidence of 1-(3-Bromopropyl)-3-fluorobenzene itself modulating specific signaling pathways, its structural motifs are found in biologically active compounds.
Notably, this compound is a valuable precursor for the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Therefore, 1-(3-Bromopropyl)-3-fluorobenzene serves as a key building block for developing novel therapeutics targeting this pathway.
Diagram 2: Role as a Precursor in PI3K Inhibitor Synthesis
Caption: Logical relationship of 1-(3-Bromopropyl)-3-fluorobenzene as a precursor in PI3K inhibitor synthesis.
Conclusion
1-(3-Bromopropyl)-3-fluorobenzene is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive alkyl bromide and a fluorinated aromatic ring allows for its incorporation into a wide range of complex molecules. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated, the available information, coupled with predictive models, provides a strong basis for its use in research and drug development, particularly in the synthesis of targeted therapies such as PI3K inhibitors. Further investigation into its direct biological activities may reveal additional applications for this promising compound.
